

The Structural Elucidation and Application of Cy3 Diacid(diso3): A Technical Guide

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Compound of Interest

Compound Name: Cy3 diacid(diso3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, properties, and applications of **Cy3 diacid(diso3)**, a fluorescent dye belonging to the cyanine family. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work.

Core Structure and Functionalization

Cy3 diacid(diso3), also known by synonyms such as diSulfo-Cy3 COOH and Sulfo-Cyanine3 Dicarboxylic Acid, is a symmetrical cyanine dye.[1] The foundational structure of Cy3 dyes consists of two indolenine rings linked by a three-methine bridge.[2] This conjugated system is responsible for the dye's characteristic orange-red fluorescence. The "diacid(diso3)" designation indicates the presence of two carboxylic acid (-COOH) groups and two sulfonic acid (-SO₃H) groups.

The sulfonic acid groups are typically located at the 5 and 5' positions of the indolenine rings, which significantly increases the water solubility of the dye.[3] The carboxylic acid functionalities are generally appended to the nitrogen atoms of the indolenine rings through an alkyl linker, providing a site for conjugation to biomolecules. The structure is overall symmetrical.[3][4]

Below is a diagram representing the chemical structure of **Cy3 diacid(diso3)**.

A generalized structure of a symmetrical Cy3 dye with diacid and disulfo functionalization.

Physicochemical and Spectroscopic Properties

The quantitative data for **Cy3 diacid(diso3)** are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments.

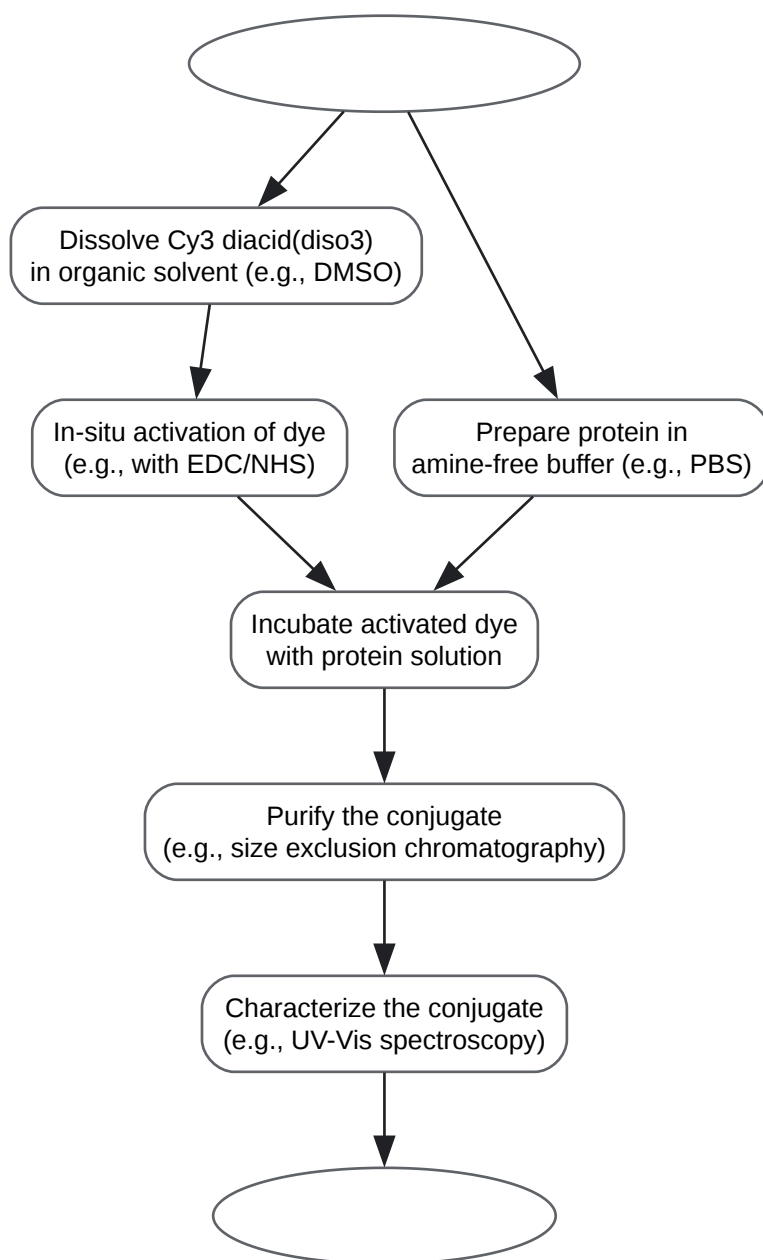
Property	Value	Reference(s)
Molecular Formula	C35H44N2O10S2	[1][4]
Molecular Weight	716.86 g/mol	[1]
Excitation Maximum (λ_{ex})	~550 nm	
Emission Maximum (λ_{em})	~570 nm	
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹ at ~550 nm	
Fluorescence Quantum Yield	~0.15	
CAS Number	146397-17-3 / 762260-71-9	

Experimental Protocols

Cy3 diacid(diso3) is a non-activated form of the dye. The carboxylic acid groups require activation to react with primary amines on biomolecules such as proteins and peptides. This is typically achieved through an in-situ activation step to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

General Workflow for Biomolecule Labeling

The following diagram outlines a typical workflow for labeling a target protein with **Cy3 diacid(diso3)**.



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A generalized workflow for the conjugation of **Cy3 diacid(diso3)** to a protein.

Signaling Pathways and Applications

It is important to note that **Cy3 diacid(diso3)** is a fluorescent labeling reagent and does not have a direct role in biological signaling pathways. Its primary function is to be covalently attached to a biomolecule of interest, allowing for its visualization and tracking in various experimental setups.

The high fluorescence intensity and photostability of Cy3 make it a valuable tool in a wide range of applications, including:

- **Fluorescence Microscopy:** Imaging the localization and dynamics of labeled proteins, nucleic acids, or other molecules within cells and tissues.
- **Flow Cytometry:** Quantifying and sorting cells based on the fluorescence intensity of labeled surface or intracellular markers.
- **Förster Resonance Energy Transfer (FRET):** When paired with a suitable acceptor dye, Cy3 can be used to study molecular interactions and conformational changes.
- **Microarrays:** Detecting the hybridization of labeled nucleic acids to a solid support.

Due to its diacid functionality, this dye is particularly useful for creating cross-linked conjugates or for applications where a bifunctional linker is required. The sulfonate groups ensure high water solubility, which is advantageous for labeling biomolecules in aqueous buffers and reduces the tendency of the dye to aggregate.

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